[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate
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Overview
Description
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its multiple functional groups, including acetoxy, hydroxy, and methoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule. The precursor, often a sugar derivative, undergoes a series of acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions, often using dichloromethane or chloroform
Catalyst: Pyridine or other bases to neutralize the acetic acid byproduct
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The acetoxy groups can be reduced to hydroxy groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium azide in DMF (Dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of polyhydroxy derivatives.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism by which [(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate exerts its effects is primarily through its functional groups. The acetoxy and methoxy groups can participate in various chemical reactions, facilitating the formation of new bonds and the modification of molecular structures. The hydroxy group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate can be compared with other acetylated sugar derivatives, such as:
[(2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-hydroxy-tetrahydropyran-2-yl]methyl acetate: Similar structure but with an additional acetoxy group.
[(2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(2,2,2-trichloroethanimidoyl)oxy-tetrahydropyran-2-yl]methyl acetate: Contains a trichloroethanimidoyl group, adding different reactivity and applications.
Properties
CAS No. |
19464-78-9 |
---|---|
Molecular Formula |
C13H20O9 |
Molecular Weight |
320.29 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H20O9/c1-6(14)19-5-9-11(20-7(2)15)10(17)12(21-8(3)16)13(18-4)22-9/h9-13,17H,5H2,1-4H3/t9-,10+,11+,12-,13-/m1/s1 |
InChI Key |
LKFNEACJFKRTHV-KSSYENDESA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC)OC(=O)C)O)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)O)OC(=O)C |
Origin of Product |
United States |
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